2-(4-Oxo-3-((5-(trifluoromethyl)benzo[d]thiazol-2-yl)methyl)-3,4-dihydrothieno[3,4-d]pyridazin-1-yl)acetic acid (AT-007) is a synthetic compound identified in a study focusing on the development of novel therapeutic agents. [] This compound belongs to a class of heterocyclic compounds characterized by their fused ring structures containing at least two different elements, such as sulfur and nitrogen, within the ring system.
The synthesis of AT-007 involves several complex organic chemistry techniques. The compound's structure can be described by its chemical formula, , indicating the presence of multiple functional groups including a thiazole ring and a pyridazine moiety. The synthesis typically starts with the formation of the thieno-pyridazinone scaffold, followed by the introduction of the trifluoromethyl group and subsequent functionalization to yield the final product.
Key steps in the synthesis may include:
Technical details regarding specific reagents, temperatures, and reaction times are typically proprietary or detailed in specialized literature .
The molecular structure of AT-007 is characterized by its unique arrangement of atoms which contributes to its biological activity. The compound features:
Molecular weight: 425.4 g/mol
Chemical structure representation can be visualized through various chemical databases where it is represented in formats such as SMILES or InChI .
AT-007 primarily acts through its inhibition of aldose reductase, an enzyme that converts galactose into galactitol. The mechanism involves:
This inhibition leads to significant biochemical changes that mitigate the toxic effects associated with galactosemia .
The mechanism of action for AT-007 involves:
Clinical studies have shown that AT-007 effectively lowers plasma galactitol levels significantly within a short time frame after administration, demonstrating both rapid action and sustained efficacy over time .
AT-007 exhibits several notable physical and chemical properties:
These properties suggest that AT-007 can be effectively formulated for oral administration while maintaining stability under physiological conditions .
AT-007 has significant potential applications in scientific research and clinical settings:
Ongoing clinical trials continue to evaluate its safety and efficacy across different populations, including pediatric patients .
Aldose reductase exhibits broad substrate specificity, acting on both sugars (glucose, galactose) and lipid peroxidation-derived aldehydes (4-hydroxynonenal, methylglyoxal). Its kinetic parameters reveal a striking preference for toxic aldehydes over glucose, with a Km for methylglyoxal (0.008 mM) 85-fold lower than for glucose (0.68 mM) [6]. Under normal glycemic conditions, only ~3% of cellular glucose enters the polyol pathway due to AR's low affinity for glucose. However, during sustained hyperglycemia or in tissues with high glucose uptake (nerves, retina, kidneys), AR activity increases dramatically, initiating a cascade of metabolic disturbances:
Osmotic Stress: Sorbitol accumulation occurs due to its limited membrane permeability and tissue-specific absence of sorbitol dehydrogenase (SDH). In SDH-deficient tissues (retina, kidneys, Schwann cells), sorbitol functions as an osmotic agent driving water influx, cellular edema, and dysfunction [3] [10].
Redox Imbalance: AR consumes NADPH for glucose reduction, competing with glutathione reductase—the primary enzyme responsible for maintaining reduced glutathione (GSH). NADPH depletion impairs antioxidant defenses, increasing susceptibility to oxidative damage. Subsequent sorbitol oxidation by SDH generates NADH, elevating the NADH/NAD+ ratio and creating "pseudohypoxia" that disrupts glycolytic flux and mitochondrial function [7] [10].
Advanced Glycation End-Product (AGE) Precursors: Fructose generated from sorbitol oxidation is metabolized to fructose-3-phosphate and 3-deoxyglucosone—highly reactive carbonyl compounds that accelerate AGE formation and protein dysfunction [7] [10].
Table 1: Kinetic Parameters of Human Aldose Reductase for Key Substrates
Substrate | Km (mM) | kcat (min-1) | Specificity Constant (kcat/Km) |
---|---|---|---|
Methylglyoxal | 0.008 | 142 | 1.8 × 107 M-1min-1 |
4-Hydroxynonenal | 0.022 | 102 | 4.6 × 106 M-1min-1 |
Glucose | 0.68 | 0.15 | 9.1 × 102 M-1min-1 |
Galactose | 21.0 | 222 | 10.57 M-1min-1 |
Source: [6]
The consequences of polyol pathway flux vary by tissue due to differential expression of SDH:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7